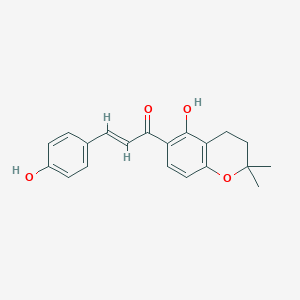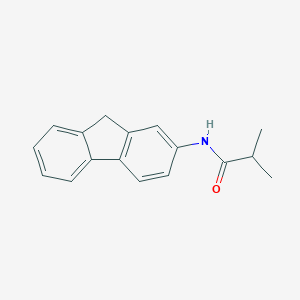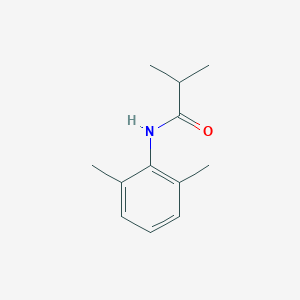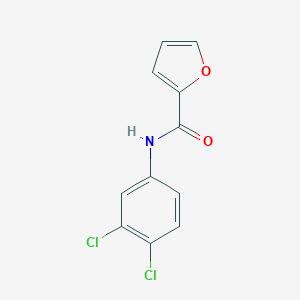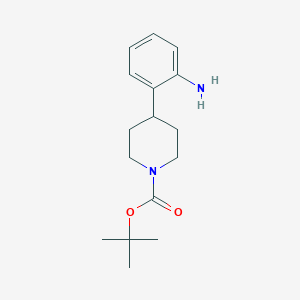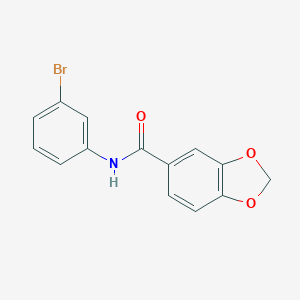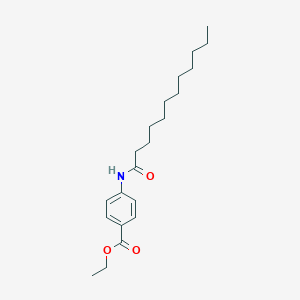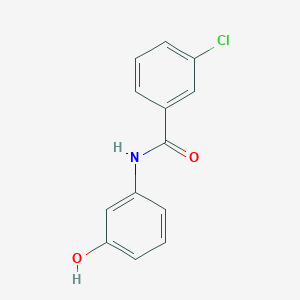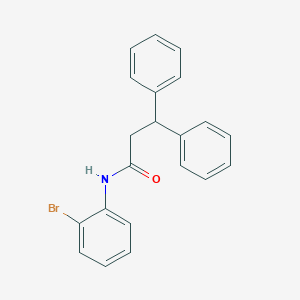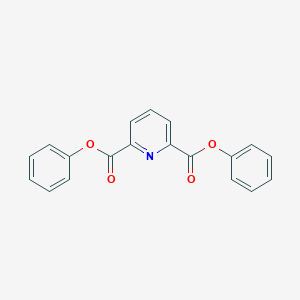
Diphenyl pyridine-2,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl pyridine-2,6-dicarboxylate (DPDC) is a chemical compound that belongs to the family of pyridinecarboxylates. It is a white crystalline powder that is soluble in organic solvents and is commonly used in scientific research. DPDC has been found to have various applications in the field of chemistry and biology, including its use as a fluorescent probe, a ligand for metal ions, and a building block for organic synthesis.
作用机制
The mechanism of action of Diphenyl pyridine-2,6-dicarboxylate is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complexation of Diphenyl pyridine-2,6-dicarboxylate with metal ions can lead to changes in the electronic structure of the molecule, resulting in the emission of fluorescence. The binding of Diphenyl pyridine-2,6-dicarboxylate to metal ions can also affect the reactivity of the metal ion, leading to changes in biological processes.
生化和生理效应
Diphenyl pyridine-2,6-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Diphenyl pyridine-2,6-dicarboxylate has also been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
Diphenyl pyridine-2,6-dicarboxylate has several advantages for use in lab experiments. It is a highly selective and sensitive probe for the detection of metal ions, making it useful in the development of diagnostic assays. Diphenyl pyridine-2,6-dicarboxylate is also stable under a wide range of conditions, making it suitable for use in various biological and environmental samples. However, there are also limitations to the use of Diphenyl pyridine-2,6-dicarboxylate in lab experiments. It can be difficult to synthesize and purify, and its fluorescence properties can be affected by environmental factors such as pH and temperature.
未来方向
There are several future directions for the use of Diphenyl pyridine-2,6-dicarboxylate in scientific research. One area of interest is the development of new fluorescent probes based on Diphenyl pyridine-2,6-dicarboxylate for the detection of other metal ions. Another direction is the investigation of the biological effects of Diphenyl pyridine-2,6-dicarboxylate and its potential use as a therapeutic agent. Additionally, the development of new synthetic methods for Diphenyl pyridine-2,6-dicarboxylate and its derivatives may lead to the discovery of new applications in chemistry and biology.
合成方法
Diphenyl pyridine-2,6-dicarboxylate can be synthesized through various methods, including the reaction of 2,6-pyridinedicarboxylic acid with phenylmagnesium bromide, or the reaction of 2,6-dichloropyridine with phenylboronic acid in the presence of a palladium catalyst. The synthesis of Diphenyl pyridine-2,6-dicarboxylate is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学研究应用
Diphenyl pyridine-2,6-dicarboxylate is widely used in scientific research due to its unique properties. One of the primary applications of Diphenyl pyridine-2,6-dicarboxylate is as a fluorescent probe for the detection of metal ions. Diphenyl pyridine-2,6-dicarboxylate can selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been used to develop sensitive and selective assays for metal ion detection in biological samples.
属性
CAS 编号 |
10448-12-1 |
|---|---|
产品名称 |
Diphenyl pyridine-2,6-dicarboxylate |
分子式 |
C19H13NO4 |
分子量 |
319.3 g/mol |
IUPAC 名称 |
diphenyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H13NO4/c21-18(23-14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)24-15-10-5-2-6-11-15/h1-13H |
InChI 键 |
HGRACXZSQPEEPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



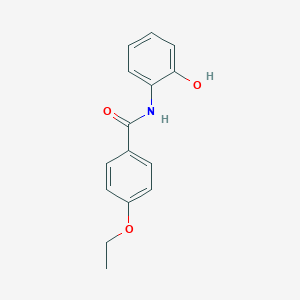
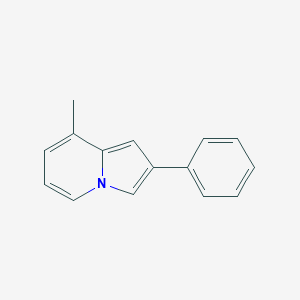
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
